2-Acetaminooctadecane-1,3-diol

Descripción general

Descripción

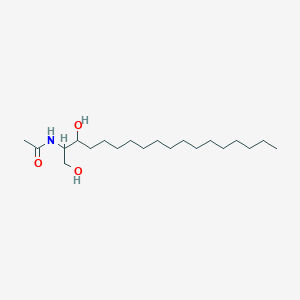

2-Acetaminooctadecane-1,3-diol is an aminodiol compound with the molecular formula C20H41NO3. It is characterized by an octadecane backbone with two hydroxy substituents at positions 1 and 3, and an acetamino group at position 2. This compound is known for its role in various biological and industrial applications due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Acetaminooctadecane-1,3-diol can be synthesized through several methods. One common approach involves the acylation of 2-aminooctadecane-1,3-diol with acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.

Another method involves the reduction of 2-nitrooctadecane-1,3-diol followed by acetylation. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst, while the acetylation step uses acetic anhydride and a base.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The purification of the final product typically involves recrystallization or chromatography techniques to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Acetaminooctadecane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The acetamino group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or thiol derivatives.

Aplicaciones Científicas De Investigación

2-Acetaminooctadecane-1,3-diol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its role in cell signaling and membrane structure.

Medicine: Investigated for its potential therapeutic effects in treating skin conditions and as a component in drug delivery systems.

Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing properties.

Mecanismo De Acción

The mechanism of action of 2-acetaminooctadecane-1,3-diol involves its interaction with cellular membranes and proteins. The hydroxy groups facilitate hydrogen bonding with membrane lipids, enhancing membrane stability and fluidity. The acetamino group can interact with proteins, potentially affecting their function and signaling pathways. These interactions contribute to the compound’s biological effects, such as moisturizing and protective properties in skin care applications.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-1,3-octadecanediol: Similar structure but lacks the acetamino group.

Sphinganine: A sphingoid base with similar hydroxy and amino groups but different backbone structure.

Ceramides: Structurally related compounds with varying fatty acid chains and functional groups.

Uniqueness

2-Acetaminooctadecane-1,3-diol is unique due to its specific combination of hydroxy, amino, and acetamino groups, which confer distinct chemical and biological properties. Its ability to interact with both lipids and proteins makes it versatile in various applications, particularly in skin care and therapeutic formulations.

Actividad Biológica

2-Acetaminooctadecane-1,3-diol, also known as 2-aminooctadecane-1,3-diol or D-erythro-dihydrosphingosin, is a sphingolipid derivative that has garnered attention for its biological activities, particularly in the context of inflammation and cell signaling. This compound exhibits significant interaction with various biological pathways, primarily through its inhibition of cytosolic phospholipase A2α (cPLA2α), which plays a crucial role in the metabolism of arachidonic acid and subsequent eicosanoid production.

The primary biological activity of this compound is its ability to inhibit cPLA2α. This enzyme is responsible for catalyzing the release of arachidonic acid from membrane phospholipids. The inhibition of cPLA2α leads to a reduction in the availability of arachidonic acid, thereby decreasing the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This mechanism highlights its potential therapeutic applications in inflammatory diseases.

Target Enzyme

- Enzyme: Cytosolic phospholipase A2α (cPLA2α)

- Effect: Inhibition of enzyme activity

- Pathway Impact: Reduced production of eicosanoids

The compound is characterized by its lipophilic nature and a molecular weight of approximately 301.5 g/mol. Its structural features contribute to its interaction with lipid membranes and cellular components, influencing various biochemical pathways.

Pharmacokinetics

Due to its lipophilic properties, this compound is expected to exhibit significant membrane permeability. This characteristic may enhance its efficacy in targeting intracellular pathways but also necessitates careful consideration regarding dosage and potential side effects.

Cellular Effects

The inhibition of cPLA2α by this compound suggests that it may modulate cellular functions related to inflammation, apoptosis, and cell signaling. By affecting the arachidonic acid pathway, this compound may influence gene expression and metabolic processes within cells.

Case Studies

- Inflammation Models : In vitro studies have demonstrated that treatment with this compound significantly reduces inflammatory markers in cultured macrophages exposed to lipopolysaccharides (LPS).

- Neuroprotection : Research indicates potential neuroprotective effects in models of neurodegeneration where the compound mitigates neuronal cell death through modulation of inflammatory responses.

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound's action:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Sphingosine | Contains a double bond | Involved in signaling pathways |

| Phytosphingosine | One additional hydroxyl group | Similar but more hydrophilic |

| Dihydrosphingosine | Lacks acetyl group | Less potent than 2-acetamino |

Propiedades

IUPAC Name |

N-(1,3-dihydroxyoctadecan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h19-20,22,24H,3-17H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJGESKKUOMBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.